2-(allylthio)-N-(2-ethylphenyl)benzamide
Description
2-(Allylthio)-N-(2-ethylphenyl)benzamide is a benzamide derivative characterized by an allylthio group (-S-CH₂-CH=CH₂) at the 2-position of the benzamide core and an N-(2-ethylphenyl) substituent. Benzamide derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and antioxidant effects, often modulated by substituents on the aromatic ring and the amide side chain .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-prop-2-enylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-3-13-21-17-12-8-6-10-15(17)18(20)19-16-11-7-5-9-14(16)4-2/h3,5-12H,1,4,13H2,2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMULIGOHVPBTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2SCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The N-(2-ethylphenyl) group may enhance lipophilicity relative to smaller alkyl chains (e.g., propyl in [2,4]) or polar substituents (e.g., hydroxyphenethyl in [8]), affecting bioavailability .
Table 2: Pharmacological Profiles of Analogs
| Compound Name | Biological Activity | Mechanism/Findings |
|---|---|---|
| W1 [1] | Antimicrobial, Anticancer | IC₅₀ values: 12–25 µM (bacterial strains); apoptosis induction in cancer cells |
| THHEB [8] | Antioxidant | DPPH scavenging IC₅₀ = 22.8 µM; protects DNA from hydroxyl radicals |
| N-(Benzimidazol-1-yl methyl)benzamides [11] | Anti-inflammatory, Analgesic | 100 mg/kg dose reduces edema (p < 0.05); low gastric toxicity |
| Sigma receptor-binding benzamides [10] | Prostate tumor imaging/therapy | High tumor uptake (radioiodinated analogs); inhibits colony formation |
Key Observations :
Theoretical and Computational Insights
- DFT Calculations : For 2-(N-allylsulfamoyl)-N-propylbenzamide, B3LYP/6-311G(d,p) calculations revealed a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity . Allylthio derivatives may exhibit narrower gaps due to sulfur’s electron-donating effects.
- Hirshfeld Surface Analysis : Intermolecular interactions in [2,4] are dominated by H-bonding (N–H⋯O) and van der Waals forces. The allylthio group’s larger steric bulk may alter packing efficiency compared to sulfamoyl analogs .
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